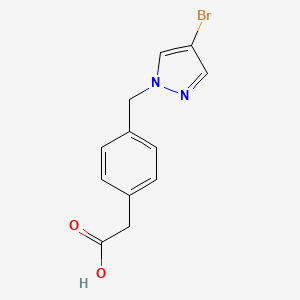![molecular formula C12H10N2S B14882827 5-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14882827.png)
5-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a methyl group at the 5-position and a thiophen-2-yl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with thiophene-2-carbaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through a cyclocondensation mechanism, forming the imidazo[1,2-a]pyridine ring system .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Halogenated derivatives of the parent compound.
Applications De Recherche Scientifique
5-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: The parent compound without the methyl and thiophen-2-yl substitutions.
2-Phenylimidazo[1,2-a]pyridine: Similar structure but with a phenyl group instead of a thiophen-2-yl group.
5-Methylimidazo[1,2-a]pyridine: Lacks the thiophen-2-yl group.
Uniqueness: 5-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine is unique due to the presence of both the methyl and thiophen-2-yl groups, which confer specific electronic and steric properties. These substitutions can enhance the compound’s biological activity and its suitability for various applications compared to its analogs .
Propriétés
Formule moléculaire |
C12H10N2S |
|---|---|
Poids moléculaire |
214.29 g/mol |
Nom IUPAC |
5-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H10N2S/c1-9-4-2-6-12-13-10(8-14(9)12)11-5-3-7-15-11/h2-8H,1H3 |
Clé InChI |
IJQHVIDEARGFRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC2=NC(=CN12)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


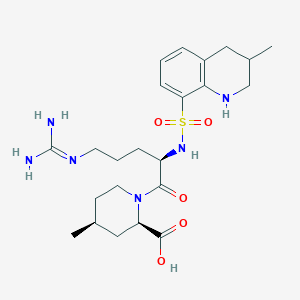



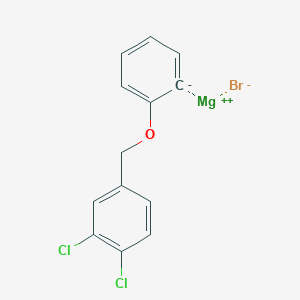
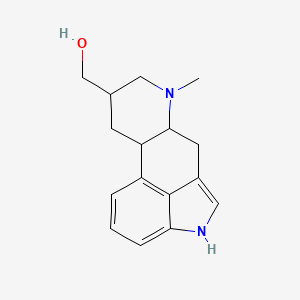

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B14882810.png)
![(4E)-2-(3,5-dimethylphenyl)-4-{[(2-hydroxyethyl)amino]methylidene}isoquinoline-1,3(2H,4H)-dione](/img/structure/B14882811.png)

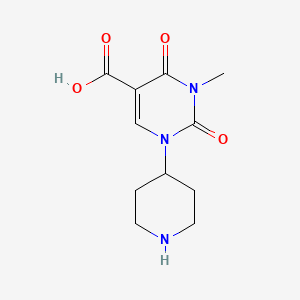

![5-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14882836.png)
